molecular formula C10H8Cl2FN3 B1467344 1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249904-04-8

1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1467344
CAS RN: 1249904-04-8
M. Wt: 260.09 g/mol
InChI Key: QGGWCLWNAXRNQY-UHFFFAOYSA-N
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Description

This compound is a triazole derivative, which is a class of five-membered ring compounds containing three nitrogen atoms . Triazoles are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar triazole compounds often involves the use of boronic esters . A radical approach is utilized for the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

Triazole compounds typically have a five-membered ring structure containing three nitrogen atoms . The specific molecular structure of “1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole” would require more specific information or computational modeling to determine.


Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For instance, they can participate in catalytic protodeboronation, a process that involves the removal of a boron group from a molecule . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

  • Experimental and Theoretical Analysis of lp⋯π Intermolecular Interactions in Derivatives of 1,2,4-Triazoles : Research on 1,2,4-triazole derivatives, including fluoro and chloro derivatives, has contributed to understanding the crystal structure and intermolecular interactions. The study focused on the synthesis, characterization, and analysis of these derivatives, showing the presence of different types of intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These findings are instrumental in the development of materials with tailored properties for specific applications (Shukla et al., 2014).

Synthesis and Applications in Material Science

  • Strategies Toward Syntheses of Triazolyl- or Triazolium-Functionalized Unsymmetrical Energetic Salts : The synthesis of triazolyl-functionalized energetic salts showcases the potential of triazole derivatives in creating materials with significant thermal stability and density. Such materials could be pivotal in developing advanced energetic materials for military and aerospace applications (Wang et al., 2007).

Antimicrobial and Pharmaceutical Research

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF CERTAIN 1,2,4-TRIAZOLE DERIVATIVES : This study on 1,2,4-triazole derivatives revealed their potential as antimicrobial agents, indicating the broader applicability of triazole compounds in developing new antimicrobial drugs. The research emphasizes the role of halogen substitutions in enhancing antimicrobial efficacy (Desabattina et al., 2014).

Green Chemistry and Environmental Applications

  • Green Synthesis and Evaluation of the Antitumor Activity of a Novel Series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff Bases : The green synthesis approach of triazole Schiff bases incorporating fluorophenyl groups demonstrates the commitment to environmentally friendly chemical synthesis. These compounds exhibited significant antitumor activity, showcasing the potential of triazole derivatives in cancer research (Ding et al., 2016).

Future Directions

Triazole compounds are a focus of ongoing research due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications in medicinal chemistry .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2FN3/c11-4-9-6-16(15-14-9)5-7-1-2-8(13)3-10(7)12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGWCLWNAXRNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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